molecular formula C5H10ClN B14650097 Pyrrolidinium, 1-methylene-, chloride CAS No. 52853-03-9

Pyrrolidinium, 1-methylene-, chloride

Cat. No.: B14650097
CAS No.: 52853-03-9
M. Wt: 119.59 g/mol
InChI Key: FGMJNFYMDMPABN-UHFFFAOYSA-M
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Description

Pyrrolidinium, 1-methylene-, chloride is an organic compound that belongs to the class of pyrrolidinium salts. These salts are characterized by a five-membered nitrogen-containing ring structure. This compound is particularly notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinium, 1-methylene-, chloride typically involves the reaction of 1-methylpyrrolidine with a chlorinating agent. One common method is the reaction of 1-methylpyrrolidine with 1-bromobutane in a cooling bath, followed by purification with diethyl ether and water, and decolorization with charcoal . This process yields a pure white solid of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidinium, 1-methylene-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, typically involving hydrogenation.

    Substitution: this compound is known to participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinium oxides, while substitution with hydroxide ions may produce pyrrolidinium hydroxides .

Scientific Research Applications

Pyrrolidinium, 1-methylene-, chloride has a wide range of applications in scientific research:

Properties

CAS No.

52853-03-9

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

1-methylidenepyrrolidin-1-ium;chloride

InChI

InChI=1S/C5H10N.ClH/c1-6-4-2-3-5-6;/h1-5H2;1H/q+1;/p-1

InChI Key

FGMJNFYMDMPABN-UHFFFAOYSA-M

Canonical SMILES

C=[N+]1CCCC1.[Cl-]

Origin of Product

United States

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